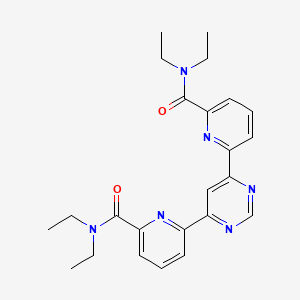
2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is known for its unique structure, which includes a pyrimidine ring linked to two pyridinecarboxamide groups. It is often used in various scientific research applications due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] typically involves the condensation of pyridine-2,6-dicarboxylic acid with N,N-diethylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides with altered functional groups.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] involves its ability to coordinate with metal ions through its pyridine and pyrimidine nitrogen atoms. This coordination can influence various molecular targets and pathways, leading to its observed effects in different applications. The exact pathways depend on the specific context in which the compound is used, such as its interaction with enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog with similar coordination properties but lacking the pyrimidine ring.
2,6-Pyridinedicarbonyl dichloride: Used as a precursor in the synthesis of various pyridine derivatives.
2,6-Pyridinedimethanol: Another related compound with different functional groups that can be used in similar applications.
Uniqueness
What sets 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] apart is its unique structure that combines the properties of both pyridine and pyrimidine rings. This dual functionality allows it to form more complex and stable metal complexes, making it highly valuable in coordination chemistry and related fields .
Propriétés
Numéro CAS |
679786-74-4 |
|---|---|
Formule moléculaire |
C24H28N6O2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
6-[6-[6-(diethylcarbamoyl)pyridin-2-yl]pyrimidin-4-yl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-5-29(6-2)23(31)19-13-9-11-17(27-19)21-15-22(26-16-25-21)18-12-10-14-20(28-18)24(32)30(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
LRWHISIPHTZUTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC(=N1)C2=CC(=NC=N2)C3=NC(=CC=C3)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


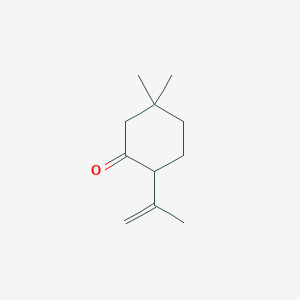
![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
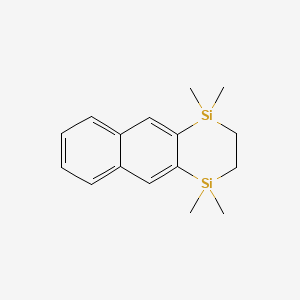
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)
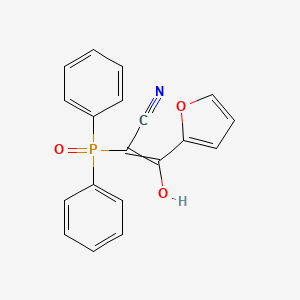
![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)

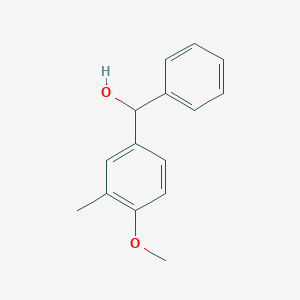
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
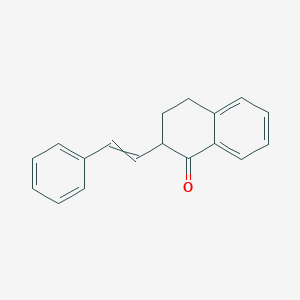
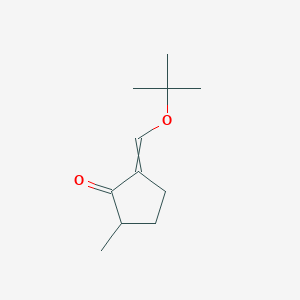
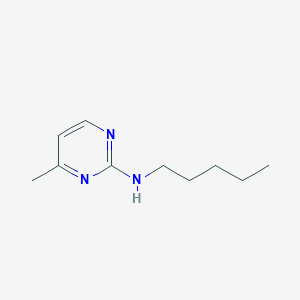
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
